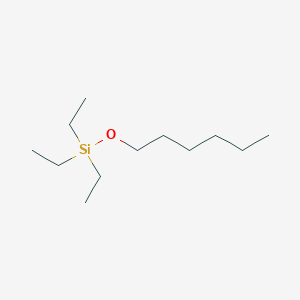![molecular formula C17H23N3O6 B14717064 N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine CAS No. 13585-99-4](/img/structure/B14717064.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using benzyl chloroformate to form N-[(Benzyloxy)carbonyl]-L-alanine.
Coupling Reactions: The protected L-alanine is then coupled with D-alanine and L-alanine sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.
Deprotection: Palladium on carbon (Pd/C) for hydrogenation or TFA for acid treatment.
Major Products
Hydrolysis: L-alanine, D-alanine, and L-alanine.
Deprotection: The free peptide without the benzyloxycarbonyl group.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of protease activity.
Drug Development: It serves as a model compound in the development of peptide-based drugs and inhibitors.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other sites. Upon deprotection, the free peptide can interact with its target, often through hydrogen bonding and hydrophobic interactions, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteine
- N-[(Benzyloxy)carbonyl]-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of both L- and D-forms of alanine. This configuration can influence its interaction with enzymes and receptors, making it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
13585-99-4 |
|---|---|
Formule moléculaire |
C17H23N3O6 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11+,12+/m1/s1 |
Clé InChI |
XBQPONGEMLXIKR-WOPDTQHZSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


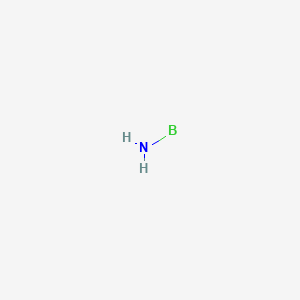
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
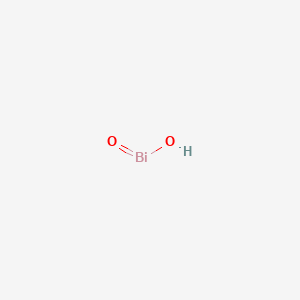

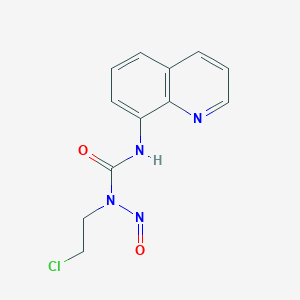

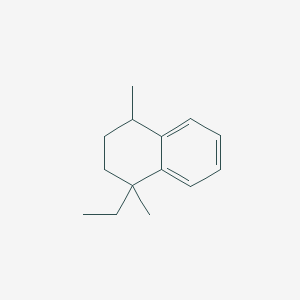
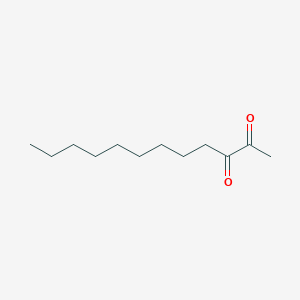

![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)



